Cas no 2097869-30-0 (2-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one)

2-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidin-1-yl}-2-oxoethyl)-2,3-dihydropyridazin-3-one
- F6473-6289
- 2097869-30-0
- AKOS032696863
- 2-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
- 2-[2-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidin-1-yl]-2-oxoethyl]pyridazin-3-one
-
- Inchi: 1S/C15H15N3O5/c1-10-5-11(6-15(21)22-10)23-12-7-17(8-12)14(20)9-18-13(19)3-2-4-16-18/h2-6,12H,7-9H2,1H3
- InChI Key: QNLJOMZQXOBRPT-UHFFFAOYSA-N
- SMILES: O(C1=CC(=O)OC(C)=C1)C1CN(C(CN2C(C=CC=N2)=O)=O)C1
Computed Properties
- Exact Mass: 317.10117059g/mol
- Monoisotopic Mass: 317.10117059g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 671
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 88.5Ų
2-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6473-6289-10μmol |
2-(2-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidin-1-yl}-2-oxoethyl)-2,3-dihydropyridazin-3-one |
2097869-30-0 | 90%+ | 10μl |
$69.0 | 2023-05-13 | |
Life Chemicals | F6473-6289-15mg |
2-(2-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidin-1-yl}-2-oxoethyl)-2,3-dihydropyridazin-3-one |
2097869-30-0 | 90%+ | 15mg |
$89.0 | 2023-05-13 | |
Life Chemicals | F6473-6289-30mg |
2-(2-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidin-1-yl}-2-oxoethyl)-2,3-dihydropyridazin-3-one |
2097869-30-0 | 90%+ | 30mg |
$119.0 | 2023-05-13 | |
Life Chemicals | F6473-6289-1mg |
2-(2-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidin-1-yl}-2-oxoethyl)-2,3-dihydropyridazin-3-one |
2097869-30-0 | 90%+ | 1mg |
$54.0 | 2023-05-13 | |
Life Chemicals | F6473-6289-2mg |
2-(2-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidin-1-yl}-2-oxoethyl)-2,3-dihydropyridazin-3-one |
2097869-30-0 | 90%+ | 2mg |
$59.0 | 2023-05-13 | |
Life Chemicals | F6473-6289-20mg |
2-(2-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidin-1-yl}-2-oxoethyl)-2,3-dihydropyridazin-3-one |
2097869-30-0 | 90%+ | 20mg |
$99.0 | 2023-05-13 | |
Life Chemicals | F6473-6289-25mg |
2-(2-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidin-1-yl}-2-oxoethyl)-2,3-dihydropyridazin-3-one |
2097869-30-0 | 90%+ | 25mg |
$109.0 | 2023-05-13 | |
Life Chemicals | F6473-6289-5μmol |
2-(2-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidin-1-yl}-2-oxoethyl)-2,3-dihydropyridazin-3-one |
2097869-30-0 | 90%+ | 5μl |
$63.0 | 2023-05-13 | |
Life Chemicals | F6473-6289-20μmol |
2-(2-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidin-1-yl}-2-oxoethyl)-2,3-dihydropyridazin-3-one |
2097869-30-0 | 90%+ | 20μl |
$79.0 | 2023-05-13 | |
Life Chemicals | F6473-6289-40mg |
2-(2-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidin-1-yl}-2-oxoethyl)-2,3-dihydropyridazin-3-one |
2097869-30-0 | 90%+ | 40mg |
$140.0 | 2023-05-13 |
2-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one Related Literature
-
Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
-
R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
5. Book reviews
Additional information on 2-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
Introduction to 2-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one (CAS No. 2097869-30-0)
2-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. Its molecular architecture, characterized by a pyridazine core linked to an azetidine moiety and a 6-methylpyranone substituent, positions it as a promising candidate for further exploration in drug discovery and therapeutic development. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2097869-30-0, represents a fusion of heterocyclic chemistry that may contribute to novel pharmacological interactions.
The synthesis and characterization of such molecules often involve sophisticated methodologies, leveraging advances in organic synthesis and spectroscopic techniques. The presence of multiple functional groups, including oxygenated heterocycles and aldehyde-like structures derived from the pyridazinone moiety, suggests potential reactivity patterns that could be exploited for medicinal chemistry applications. For instance, the 6-methylpyranone group may serve as a scaffold for further derivatization, enabling the creation of libraries of compounds with tailored biological activities.
In recent years, there has been growing interest in heterocyclic compounds due to their prevalence in biologically active natural products and synthetic drugs. The azetidine ring in this molecule is particularly noteworthy, as it is a common structural motif found in various pharmacologically relevant compounds. Azetidines have been explored for their potential as antimicrobial, anti-inflammatory, and even anticancer agents, owing to their ability to interact with biological targets such as enzymes and receptors. The incorporation of this scaffold into the pyridazinone core of CAS no. 2097869-30-0 may enhance its pharmacological profile by leveraging synergistic effects between the two structural components.
The pyridazine ring is another key feature of this compound, contributing to its overall electronic properties and potential biological activity. Pyridazines are known for their role in various therapeutic areas, including antiviral and anticancer treatments. Their nitrogen-rich structure allows for hydrogen bonding interactions with biological targets, which can be critical for drug efficacy. In the context of this molecule, the pyridazine serves as a bridge between the azetidine and the ethyl side chain containing an oxoethyl group, creating a three-dimensional arrangement that may influence its solubility, bioavailability, and metabolic stability.
One of the most compelling aspects of exploring compounds like CAS no. 2097869-30-0 is their potential to address unmet medical needs through innovative chemical design. The pharmaceutical industry increasingly relies on structure-based drug design approaches, where the precise arrangement of atoms in a molecule dictates its biological activity. The multifaceted nature of this compound—combining oxygenated heterocycles with functionalized side chains—makes it an attractive candidate for computational modeling studies aimed at predicting its interactions with biological targets.
Recent advancements in computational chemistry have enabled researchers to perform high-resolution virtual screening of large compound libraries, identifying hits with high affinity for specific protein targets. In this regard, CAS no. 2097869-30-0 could be screened against databases of known drug targets using molecular docking algorithms to assess its potential as an inhibitor or modulator of disease-relevant pathways. Such virtual screening efforts are often complemented by experimental validation through enzyme assays or cell-based assays to confirm promising leads.
The chemical synthesis of this compound would likely involve multi-step reactions designed to construct each part of its framework efficiently while maintaining high regioselectivity and yield. Key synthetic strategies might include nucleophilic substitution reactions at the pyridazine nitrogen or ring closure reactions involving the azetidine moiety. Protecting group strategies may also be necessary to prevent unwanted side reactions during synthesis.
Once synthesized, structural elucidation would employ advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy—including proton (¹H), carbon (¹³C), and heteronuclear single quantum coherence (HSQC)—and mass spectrometry (MS) to confirm the molecular structure and purity of the compound. Additionally, X-ray crystallography could provide insights into its three-dimensional conformation if single crystals can be obtained.
The biological evaluation phase would involve testing CAS no. 2097869-30-0 against panels of enzymes or cell lines relevant to specific therapeutic areas. For example, if designed as an antimicrobial agent, it might be tested against bacterial or fungal strains using minimum inhibitory concentration (MIC) assays. Similarly, if targeted toward cancer cells, it could undergo cytotoxicity assays in vitro followed by preclinical studies in animal models if promising results are observed.
In conclusion,2-(2-(3-((6-methyl-2 oxo - 2H - pyran - 4 - yl oxy) azetidin - 1 - yl ) - 2 oxo ethyl ) pyridazin - 3( 2H ) - one (CAS no. 2097869 - 30 - 0) represents an intriguing compound with potential applications across multiple therapeutic domains due to its unique structural features. Its synthesis presents challenges but also opportunities for innovation through modern synthetic methodologies combined with computational approaches toward drug discovery.
2097869-30-0 (2-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one) Related Products
- 467451-72-5(3-(2-Nitroethyl)-5-cyano-1H-indole)
- 2309469-15-4(Tert-butyl 2-{[9-(6-bromopyridin-3-yl)-3-azaspiro[5.5]undecan-9-yl]oxy}acetate)
- 1443979-76-7(benzyl azetidine-3-carboxylate hydrochloride)
- 878087-39-9([(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate)
- 87-69-4(L(+)-Tartaric acid)
- 1797631-89-0(3-chloro-N-{2-3-(cyclohexanesulfonyl)azetidin-1-yl-2-oxoethyl}benzene-1-sulfonamide)
- 96020-91-6(Eflornithine hydrochloride hydrate)
- 39499-17-7(Naphthalene, 2-methoxy-6-(trifluoromethyl)-)
- 610-29-7(2-nitrobenzene-1,4-dicarboxylic acid)
- 922017-70-7(N-5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-ylpropanamide)



